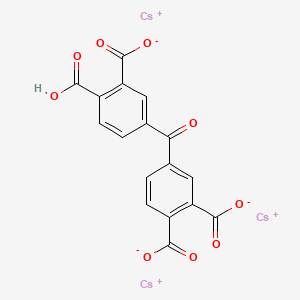
Tricesium hydrogen 4,4'-carbonylbisphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricesium hydrogen 4,4’-carbonylbisphthalate is a chemical compound with the molecular formula C17H7Cs3O9 and a molecular weight of 753.94843. It is a white crystalline solid known for its high thermal stability and solubility in water . This compound is widely used in chemical synthesis as a catalyst for various organic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricesium hydrogen 4,4’-carbonylbisphthalate can be synthesized by reacting 4,4’-biphenyldicarboxylic acid with cesium chloride, followed by treatment with dilute acid to obtain the target compound . The reaction conditions typically involve:
Reactants: 4,4’-biphenyldicarboxylic acid and cesium chloride
Solvent: Water or an appropriate organic solvent
Temperature: Room temperature to moderate heating
pH Adjustment: Using dilute acid to precipitate the product
Industrial Production Methods: The industrial production of tricesium hydrogen 4,4’-carbonylbisphthalate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tricesium hydrogen 4,4’-carbonylbisphthalate undergoes various types of chemical reactions, including:
Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.
Selective Hydrogenation: Facilitates the addition of hydrogen to specific functional groups.
Ketone Hydrogenation: Reduces ketones to secondary alcohols.
Common Reagents and Conditions:
Esterification: Carboxylic acids and alcohols, typically under acidic conditions.
Selective Hydrogenation: Hydrogen gas and a suitable solvent, often under mild pressure and temperature.
Ketone Hydrogenation: Ketones and hydrogen gas, usually in the presence of a solvent and under controlled temperature and pressure.
Major Products:
Esterification: Esters
Selective Hydrogenation: Partially hydrogenated compounds
Ketone Hydrogenation: Secondary alcohols
Aplicaciones Científicas De Investigación
Tricesium hydrogen 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug synthesis and pharmaceutical applications.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which tricesium hydrogen 4,4’-carbonylbisphthalate exerts its catalytic effects involves the activation of reactants through coordination with the cesium ions. This coordination facilitates the formation of transition states, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
- Cesium hydrogen phthalate
- Cesium hydrogen terephthalate
- Cesium hydrogen isophthalate
Comparison: Tricesium hydrogen 4,4’-carbonylbisphthalate is unique due to its high thermal stability and solubility in water, which makes it an effective catalyst for a wide range of organic reactions. Compared to similar compounds, it offers better performance in terms of reaction efficiency and product yield .
Propiedades
Número CAS |
68226-88-0 |
|---|---|
Fórmula molecular |
C17H7Cs3O9 |
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
tricesium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.3Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3 |
Clave InChI |
DBONGAXOEWYVNR-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Cs+].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
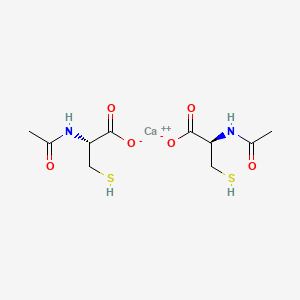
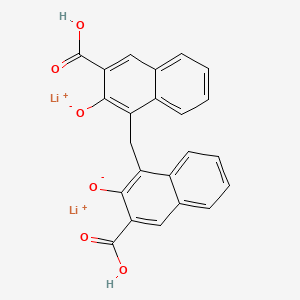
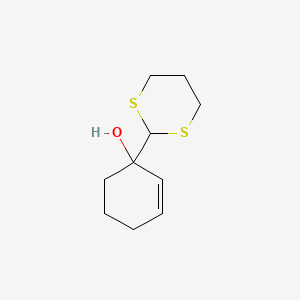
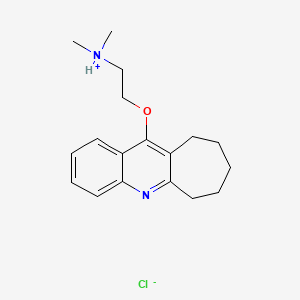
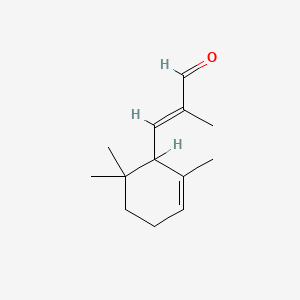
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
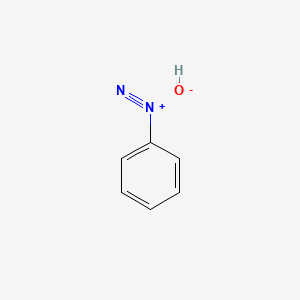
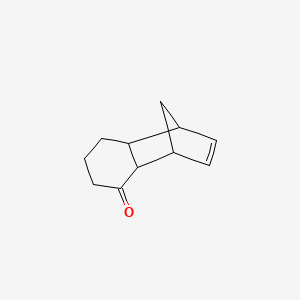
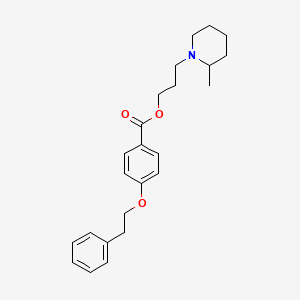
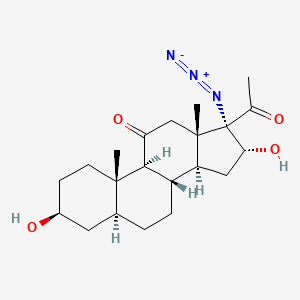
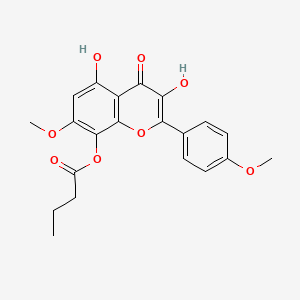
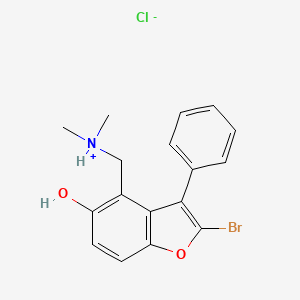
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
